Lariciresinol acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

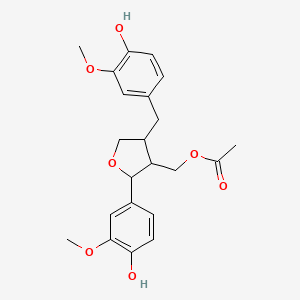

[2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O7/c1-13(23)28-12-17-16(8-14-4-6-18(24)20(9-14)26-2)11-29-22(17)15-5-7-19(25)21(10-15)27-3/h4-7,9-10,16-17,22,24-25H,8,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYMIYJFCKIBMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(COC1C2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Situating Lariciresinol Acetate in the Landscape of Bioactive Lignans

An In-Depth Technical Guide to Lariciresinol Acetate: Structure, Properties, and Experimental Analysis

Lignans are a major class of phytoestrogens, which are naturally occurring polyphenolic compounds found in a wide variety of plants, including flaxseed, grains, and vegetables.[1][2] These molecules are biosynthesized from the oxidative coupling of two phenylpropane units.[1] Within this broad class, lariciresinol has emerged as a significant compound of interest due to its potent biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] As research into natural products advances, the study of derivatives—both natural and synthetic—becomes crucial for modulating and enhancing these biological properties.

This compound, the acetylated form of lariciresinol, represents a key derivative. The addition of an acetate functional group can significantly alter the physicochemical properties of the parent molecule, such as its lipophilicity and cell membrane permeability, which in turn can influence its bioavailability and efficacy. This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals, providing detailed information on the chemical structure, molecular weight, synthesis, and analytical characterization of this compound. The methodologies described herein are grounded in established laboratory practices, offering a self-validating framework for the confident investigation of this promising compound.

Core Physicochemical Properties of this compound

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent research. This section details the core structural and quantitative attributes of this compound.

Chemical Structure

This compound is structurally defined as a tetrahydrofuran-type lignan.[2] Its formal IUPAC name is (+)-(3S)-acetyloxymethyl-(2S)-(4-hydroxy-3-methoxyphenyl)-(4R)-[(4-hydroxy-3-methoxyphenyl)methyl]tetrahydrofuran.[4] The core of the molecule is a substituted tetrahydrofuran (oxolane) ring. It features two 4-hydroxy-3-methoxyphenyl groups, characteristic of many bioactive lignans, attached to the furan ring system. The defining feature of this derivative is the acetoxymethyl group (-CH₂OCOCH₃), which results from the acetylation of the primary alcohol on the parent lariciresinol molecule.

Caption: General workflow for the semi-synthesis of this compound.

Protocol: Isolation of the Precursor, (+)-Lariciresinol

The quality of the final synthesized product depends entirely on the purity of the starting material. The following protocol outlines a robust method for isolating (+)-lariciresinol from a plant source, adapted from methodologies used for Rubia philippinensis. [3] Rationale: This multi-step extraction and partitioning procedure is designed to systematically remove undesirable compounds based on their polarity, enriching the lignan content before final chromatographic purification.

Methodology:

-

Extraction:

-

Air-dry and pulverize the plant material (e.g., roots).

-

Macerate the powdered material in 95% ethanol at room temperature for 72 hours.

-

Filter the mixture and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude ethanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude ethanol extract in distilled water.

-

Perform a liquid-liquid extraction by partitioning the aqueous suspension sequentially with dichloromethane (CH₂Cl₂). Collect the organic layers.

-

The rationale here is that lignans like lariciresinol have intermediate polarity and will preferentially partition into the dichloromethane phase, separating them from highly polar (sugars, salts) and non-polar (lipids) compounds.

-

-

Chromatographic Purification:

-

Concentrate the dichloromethane-soluble fraction.

-

Subject the concentrated fraction to column chromatography over a silica gel stationary phase.

-

Elute the column with a gradient solvent system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Pool the pure fractions and concentrate them to yield isolated (+)-lariciresinol. The identity and purity should be confirmed by spectroscopic methods (see Section 4.0).

-

Structural Elucidation and Quality Control

Rigorous analytical chemistry is non-negotiable for verifying the identity, structure, and purity of a synthesized or isolated compound. This section details the standard workflow for the characterization of this compound.

Analytical Workflow Overview

A multi-technique approach is required for unambiguous characterization. Mass spectrometry confirms the molecular weight, NMR spectroscopy elucidates the exact atomic connectivity, and HPLC provides a quantitative measure of purity.

Caption: A multi-technique workflow for compound characterization.

Protocol: Purity Assessment by HPLC

Rationale: HPLC is the gold standard for determining the purity of a final compound. A reversed-phase method separates compounds based on their hydrophobicity, allowing for the quantification of the main peak relative to any impurities. Lariciresinol itself is often used as a reference standard in HPLC analysis. Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Instrumentation:

-

HPLC System: A standard system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid (for improved peak shape).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: ~280 nm (a common wavelength for detecting phenolic compounds).

-

Gradient Elution: A linear gradient from ~30% B to 90% B over 20-30 minutes.

-

-

Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A pure sample should exhibit a single major peak.

Biological Context and Future Directions

While this guide focuses on the chemical properties of this compound, the impetus for its study is derived from the known biological activities of its parent compound, lariciresinol. Lariciresinol is a dietary antioxidant and radical scavenger that also exhibits antimicrobial, anti-diabetic, and anticancer properties by inhibiting cell proliferation and inducing apoptosis. The acetylation of lariciresinol is a classic medicinal chemistry strategy. The addition of the acetate group increases the molecule's lipophilicity, which can potentially:

-

Enhance absorption across the gastrointestinal tract.

-

Improve penetration of the blood-brain barrier.

-

Serve as a pro-drug, where the acetate is cleaved by esterase enzymes in vivo to release the active lariciresinol.

Future research should focus on comparative studies evaluating the bioactivity and pharmacokinetic profiles of this compound versus its parent compound. Such work will clarify whether this modification offers a therapeutic advantage and will guide further efforts in the development of lignan-based drugs.

Conclusion

This compound is a significant derivative of the highly bioactive lignan, lariciresinol. This guide has provided a detailed technical overview of its core chemical properties, including its structure and molecular weight. Furthermore, it has outlined robust, field-proven protocols for its semi-synthesis from a natural precursor and its subsequent analytical characterization using modern chromatographic and spectroscopic techniques. By adhering to these self-validating workflows, researchers in natural product chemistry, pharmacology, and drug discovery can confidently prepare and analyze this compound, paving the way for a deeper understanding of its potential as a therapeutic agent.

References

-

(-)-Lariciresinol. Biopurify. [Link]

-

Lariciresinol. Wikipedia. [Link]

-

Lariciresinol – Knowledge and References. Taylor & Francis. [Link]

-

Lariciresinol. Grokipedia. [Link]

-

(-)-Lariciresinol. PubChem, National Institutes of Health. [Link]

-

Synthesis of (+)-lariciresinol 3a-acetate, a lignan from Aglaia elaeagnoidea. PubMed, National Institutes of Health. [Link]

-

Showing Compound (-)-Lariciresinol (FDB011629). FooDB. [Link]

-

(+)-Lariciresinol. PubChem, National Institutes of Health. [Link]

-

Efficacy of (+)-Lariciresinol to Control Bacterial Growth of Staphylococcus aureus and Escherichia coli O157:H7. Frontiers in Microbiology. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Frontiers | Efficacy of (+)-Lariciresinol to Control Bacterial Growth of Staphylococcus aureus and Escherichia coli O157:H7 [frontiersin.org]

- 4. Synthesis of (+)-lariciresinol 3a-acetate, a lignan from Aglaia elaeagnoidea - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of lariciresinol acetate in Larix species

Biological Activity of Lariciresinol Acetate in Larix Species: An In-Depth Technical Guide

Executive Summary

This compound (CAS: 79114-77-5) is a bioactive lignan isolated primarily from the oleoresin, bark, and heartwood of Larix species (L. decidua, L. gmelinii, L. sibirica). Distinct from the abundant diterpene larixyl acetate, this lignan exhibits potent antifungal, antioxidant, and potential antiviral activities.

This guide details the isolation, pharmacological profile, and mechanistic actions of this compound. It is designed for researchers aiming to exploit Larix by-products for pharmaceutical or high-value agrochemical applications.[1] Key findings indicate that this compound, often acting synergistically with its parent compound lariciresinol, is a primary driver of the 90-100% efficacy observed in Larix extracts against oomycetes like Plasmopara viticola.

Botanical & Chemical Context

Source Identification

The genus Larix (Pinaceae) is unique among conifers for its deciduous needles and high resin content. While the resin is dominated by labdane diterpenes (larixol, larixyl acetate), the lignans are the critical non-volatile bioactive fraction found in the bark and wood.

-

Primary Sources: Larix decidua (European Larch), Larix gmelinii (Dahurian Larch).

-

Tissue Localization: Heartwood (durability factors) and Bark (defense metabolites).

Chemical Structure & Nomenclature

It is imperative to distinguish between the two "acetates" found in Larch to ensure experimental integrity.

| Feature | This compound | Larixyl Acetate |

| Class | Lignan (Phenylpropanoid dimer) | Diterpene (Labdane type) |

| CAS No. | 79114-77-5 | 4608-49-5 |

| Formula | C₂₂H₂₆O₇ | C₂₂H₃₆O₃ |

| Major Activity | Antifungal, Antioxidant, Antiviral | TRPC6 Inhibition, Analgesic |

| Solubility | Polar organic solvents (MeOH, EtOH, DCM) | Non-polar solvents (Hexane, DCM) |

Note: In high-throughput screenings of Larix extracts, bioactivity is often misattributed solely to diterpenes. This compound is the specific ester of (+)-lariciresinol, enhancing lipophilicity and cellular permeation compared to the parent alcohol.

Extraction & Isolation Methodology

The following protocol is optimized for the selective isolation of lignans, including this compound, minimizing contamination from the abundant diterpenes.

Reagents Required: Dichloromethane (DCM), Methanol (MeOH), n-Hexane, Silica Gel 60, Sephadex LH-20.

Protocol:

-

Plant Material Preparation: Air-dry Larix decidua bark/wood and grind to a fine powder (mesh size 40-60) to maximize surface area.

-

Defatting (Optional but Recommended): Pre-extract with n-Hexane for 24h to remove lipids and the bulk of non-polar diterpenes (larixyl acetate). Discard hexane fraction if targeting lignans.

-

Primary Extraction: Extract the residue with Dichloromethane (DCM) or 95% Ethanol at room temperature for 48h. DCM is preferred for isolating the acetate form specifically, as it solubilizes the ester better than highly polar glycosides.

-

Partitioning: Evaporate solvent. Resuspend crude extract in water and partition with Ethyl Acetate (EtOAc). The EtOAc fraction contains the lignan pool.[2]

-

Chromatographic Isolation:

-

Stationary Phase: Silica Gel 60.

-

Mobile Phase: Gradient elution with Chloroform:Methanol (100:0

90:10). -

Purification: Subject semi-pure fractions to Sephadex LH-20 (eluent: MeOH) to separate this compound from lariciresinol and other phenolics.

-

Figure 1: Optimized isolation workflow for this compound, prioritizing defatting to remove interfering diterpenes.[1]

Biological Activity Profile

Antifungal Activity (Primary Indication)

This compound is a potent fungicidal agent, particularly against oomycetes. Research indicates it is a key contributor to the efficacy of Larix extracts in agricultural applications.

-

Target Pathogen: Plasmopara viticola (Grapevine Downy Mildew).[2][3]

-

Efficacy Data: Dichloromethane extracts containing this compound (approx. 1 mg/mL) demonstrate 88-98% efficacy in inhibiting zoospore motility and mycelial growth, comparable to copper-based fungicides.

-

Mechanism: Lignans disrupt the phospholipid bilayer of the fungal cell membrane, leading to leakage of intracellular electrolytes and cell death. The acetate group enhances lipophilicity, potentially facilitating faster membrane penetration compared to the hydroxylated parent compound.

Antiviral Potential (HBV)

While direct data for the acetate is emerging, the parent compound ((-)-lariciresinol) is a validated inhibitor of Hepatitis B Virus (HBV).[4]

-

Mechanism: Downregulation of HNF1

(Hepatocyte Nuclear Factor 1 alpha), a transcription factor essential for HBV gene expression.[4] -

Therapeutic Relevance: this compound likely acts as a prodrug or lipophilic analogue, converting to lariciresinol intracellularly or binding allosteric sites on viral transcription complexes.

Antioxidant & Anti-inflammatory[1]

-

ROS Scavenging: Exhibits significant DPPH radical scavenging activity due to the phenolic hydroxyl groups.

-

Pathway Modulation: Inhibits the NF-

B signaling pathway, reducing the expression of pro-inflammatory cytokines (IL-6, TNF-

Table 1: Comparative Bioactivity of Larch Metabolites

| Compound | Target | Activity Type | IC50 / Efficacy |

| This compound | Plasmopara viticola | Antifungal (Fungicidal) | 90-100% Inhibition (at 1 mg/mL extract conc.)[1] |

| Lariciresinol | Hepatitis B Virus (HBV) | Antiviral (Transcription) | IC50 ~ 6.97 |

| Larixyl Acetate | TRPC6 Channel | Ion Channel Blocker | IC50 = 0.1 - 0.6 |

| Crude DCM Extract | Candida albicans | Antifungal | MIC ~ 1.74 mg/mL |

Mechanistic Pathways

The biological effects of this compound are mediated through two primary pathways: direct membrane interaction (antifungal) and transcriptional modulation (antiviral/anti-inflammatory).

Figure 2: Dual mechanistic action of this compound on fungal membranes and host cell transcription factors.[1]

Future Outlook & Development

-

Agrochemicals: The high efficacy against downy mildew positions this compound (within standardized Larch extracts) as a viable organic alternative to Copper formulations in viticulture.[2]

-

Prodrug Design: The acetate moiety improves bioavailability. Future synthesis should focus on stabilizing this ester for oral delivery in hepatic viral therapies.

-

Standardization: Current commercial "Larch extracts" are standardized for arabinogalactans or taxifolin. There is a market gap for extracts standardized for This compound targeting antimicrobial applications.

References

-

Mulholland, D. et al. (2017).[3][5] Efficacy of extracts from Larix species against Plasmopara viticola. Pest Management Science.

-

Ciocarlan, A. (2021).[2][6] (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments. Chemistry Journal of Moldova, 16(1), 30-45.

-

Li, J. et al. (2022). (-)-Lariciresinol Isolated from the Roots of Isatis indigotica Inhibits Hepatitis B Virus by Regulating Viral Transcription.[1][4] Molecules, 27(10), 3233.

-

Thuerig, B. et al. (2018). Development of a botanical plant protection product from Larix by-products. Crop Protection, 102, 104-109.[3]

-

ChemFaces. (2024). This compound Datasheet (CAS 79114-77-5).[1][7][8]

Sources

- 1. rel-(7R,8'R,8S)-forsythialan C (CAS#N/A); Dihydrosesamin (CAS#83708-70-7); Gerar... | Manufacturer ChemFaces [chemfaces.com]

- 2. cjm.ichem.md [cjm.ichem.md]

- 3. orgprints.org [orgprints.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Lignans [m.chemicalbook.com]

- 8. Lariciresinol | CAS:27003-73-2 | Manufacturer ChemFaces [chemfaces.com]

Technical Guide: Biosynthetic Pathway of Lariciresinol Acetate in Conifers

Executive Summary

Lariciresinol acetate is a bioactive lignan derivative predominantly found in conifer species such as Abies (fir) and Larix (larch). Unlike its precursor lariciresinol, which serves as a central branch point in lignan biosynthesis, the acetylated form exhibits enhanced lipophilicity and distinct pharmacological profiles, including potent antifungal activity against oomycetes (e.g., Plasmopara viticola) and cytotoxicity against specific cancer cell lines.

This guide provides a rigorous technical analysis of the biosynthetic pathway of this compound. It synthesizes established genomic data with comparative biochemistry to elucidate the critical, yet often overlooked, terminal acetylation step. We propose a mechanism driven by BAHD family acyltransferases , offering a roadmap for experimental validation and metabolic engineering.

Part 1: The Lignan Scaffold Assembly

The biosynthesis of this compound begins with the general phenylpropanoid pathway, leading to the formation of the monolignol coniferyl alcohol. The pathway diverges from lignin polymerization at the dimerization stage, controlled by stereoselective dirigent proteins.

Precursor Synthesis: Phenylalanine to Coniferyl Alcohol

The upstream pathway is highly conserved across gymnosperms.

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to trans-cinnamic acid.

-

Hydroxylation & Methylation: Sequential action of C4H, C3H, and O-methyltransferases (COMT/CCoAOMT) yields feruloyl-CoA.

-

Reduction: Cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) reduce feruloyl-CoA to Coniferyl Alcohol , the primary building block.

Stereoselective Dimerization (The Branch Point)

Unlike random radical coupling in lignification, lignan biosynthesis requires precise stereochemical control.

-

Enzyme: Dirigent Proteins (DIR) + Oxidases (Laccase/Peroxidase).

-

Mechanism: DIRs capture coniferyl alcohol radical intermediates, orienting them to force an 8–8' linkage.

-

Product: (+)-Pinoresinol .[1] This furofuran lignan retains the oxygenation pattern required for downstream processing.

Furan Ring Reduction

The conversion of the bicyclic pinoresinol to the monocyclic lariciresinol is the rate-limiting step for scaffold formation.

-

Enzyme: Pinoresinol-Lariciresinol Reductase (PLR) .[2]

-

Cofactor: NADPH.

-

Mechanism: PLR catalyzes a hydride transfer to the benzylic carbon (C7), cleaving the ether linkage of the furofuran ring.

-

Stereochemistry: In Abies and Larix species, PLR specificity dictates the enantiomeric purity (typically (-)-lariciresinol or (+)-lariciresinol depending on the isoform).

Part 2: The Acetylation Mechanism (Core Technical Insight)

While the formation of lariciresinol is well-documented, the conversion to This compound represents a specialized modification. Based on homologous pathways in Schisandra and Populus, this step is catalyzed by an O-acyltransferase.

The Putative Enzyme: Lignan O-Acetyltransferase

We posit that the enzyme responsible belongs to the BAHD Acyltransferase Superfamily . This family is known for acylating secondary metabolites using CoA thioesters as donors.

-

Enzyme Class: BAHD Acyltransferase (Clade V or related).

-

Acceptor Substrate: Lariciresinol (specifically the C9 or C9' primary hydroxyl group).

-

Catalytic Motif: The active site likely contains the conserved HXXXD motif, where Histidine acts as a general base to deprotonate the hydroxyl group of lariciresinol, facilitating nucleophilic attack on the acetyl-CoA carbonyl.

Reaction Stoichiometry

Comparative Evidence

Recent characterization of Coniferyl Alcohol Acyltransferase (CFAT) in Schisandra chinensis and Populus p-hydroxybenzoyltransferases confirms that conifers possess the machinery to acylate phenylpropanoid backbones. The high accumulation of this compound in Abies sachalinensis resin suggests high expression of this specific isoform in cortical resin ducts.

Part 3: Pathway Visualization

The following diagram illustrates the flow from monolignols to the acetylated end-product, highlighting the critical enzymatic checkpoints.

Caption: Figure 1. Biosynthetic pathway of this compound in conifers. The pathway highlights the stereoselective coupling by DIR proteins and the terminal acetylation by a putative BAHD acyltransferase.

Part 4: Experimental Validation Protocols

To confirm the activity of the putative lariciresinol acetyltransferase, the following in vitro assay protocol is recommended. This protocol is designed to be self-validating through the use of negative controls and mass spectrometry.

Enzyme Isolation & Assay Workflow

| Step | Procedure | Critical Parameter / Rationale |

| 1. Extraction | Homogenize Abies cambial tissue/needles in Extraction Buffer (100 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM DTT, 1% PVPP). | PVPP binds phenolics that would otherwise inhibit enzyme activity. DTT preserves thiol groups. |

| 2. Enrichment | Desalt crude extract using PD-10 columns or dialyze against Assay Buffer (50 mM Tris-HCl pH 7.5, 1 mM DTT). | Removal of endogenous substrates and small molecules is crucial for kinetic accuracy. |

| 3. Reaction Setup | Test: 50 µL Enzyme + 100 µM Lariciresinol + 200 µM Acetyl-CoA.Control 1: Boiled Enzyme (Heat-inactivated).Control 2: No Acetyl-CoA. | Validates that conversion is enzymatic and cofactor-dependent. |

| 4. Incubation | Incubate at 30°C for 30–60 minutes. | Optimal temperature for most plant BAHD acyltransferases. |

| 5. Termination | Stop reaction with 100 µL ice-cold Methanol/Acetonitrile (1:1) containing internal standard (e.g., deuterated lariciresinol). | Precipitates protein and prepares sample for LC-MS. |

| 6. Analysis | Analyze via LC-MS/MS (MRM mode). Monitor transition for this compound (e.g., m/z 401 → 151 in negative mode, subject to optimization). | MRM provides high sensitivity to detect low-abundance acetylated products. |

Visualization of Experimental Logic

Caption: Figure 2. Workflow for the isolation and kinetic characterization of lignan O-acetyltransferase.

Part 5: Pharmacological & Ecological Significance

Understanding this pathway is not merely academic; the acetyl group significantly alters the molecule's bioactivity.

Structure-Activity Relationship (SAR)

-

Lipophilicity: Acetylation increases the logP value, enhancing membrane permeability. This is critical for its antifungal mechanism , allowing the molecule to penetrate the fungal cell wall of pathogens like Plasmopara viticola (grapevine downy mildew).

-

Stability: The acetate ester protects the primary hydroxyl from rapid oxidative degradation, potentially increasing the half-life of the molecule in plant tissues and pharmaceutical formulations.

Therapeutic Potential

-

Antifungal: Efficacy comparable to commercial fungicides in controlling oomycetes.

-

Anticancer: Lariciresinol derivatives have shown ability to induce apoptosis in MCF-7 breast cancer cells, with acetylation often improving uptake.

References

-

Davin, L. B., & Lewis, N. G. (2003). Dirigent proteins and dirigent sites explain the mystery of specificity of radical precursor coupling in lignan and lignin biosynthesis. Plant Physiology. Link

-

Umezawa, T. (2003).[7] Diversity in lignan biosynthesis. Phytochemistry Reviews. Link

-

Satake, H., et al. (2015). Biosynthesis of lignans and neolignans. Natural Product Reports. Link

-

D'Auria, J. C. (2006).[7] Acyltransferases in plants: a good time to be BAHD. Current Opinion in Plant Biology. Link

-

Wada, S., et al. (2025). Abies sachalinensis naturally growing at a sedimentary site acquires iron tolerance via detoxicants production. PLOS ONE. Link

-

Ciocarlan, A. (2021).[8] (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments. Chemistry Journal of Moldova. Link

-

Zhu, P., et al. (2022).[7] Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis. Frontiers in Plant Science. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Structure and functions of the GNAT superfamily of acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Pathways of Non-enzymatic Lysine Acylation [frontiersin.org]

- 5. Frontiers | Gcn5-Related N-Acetyltransferases (GNATs) With a Catalytic Serine Residue Can Play Ping-Pong Too [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Lariciresinol vs. Lariciresinol Acetate: A Technical Pharmacological Guide

Executive Summary

This technical guide analyzes the pharmacological distinctions between Lariciresinol (LSR) and its esterified derivative, Lariciresinol Acetate (LSR-Ac) . While LSR is the primary bioactive lignan responsible for potent antifungal, anticancer, and anti-inflammatory effects, LSR-Ac represents a naturally occurring lipophilic variant (found in Sambucus williamsii and Larix spp.) that functions as a prodrug-like entity.

Key Distinction: The acetylation at the phenolic or aliphatic hydroxyl groups in LSR-Ac significantly alters physicochemical properties, primarily lipophilicity (LogP) . This modification enhances membrane permeability and bioavailability, allowing the molecule to traverse lipid bilayers more effectively before enzymatic hydrolysis restores the active LSR form.

Chemical & Physicochemical Profile

The structural difference lies in the acetylation of the hydroxyl groups. This modification shifts the molecule from a hydrophilic, hydrogen-bond donor profile to a more lipophilic, membrane-permeable profile.

| Feature | Lariciresinol (LSR) | This compound (LSR-Ac) |

| Molecular Class | Furofuran Lignan (Free Phenol) | Furofuran Lignan Ester |

| Key Functional Groups | Free Hydroxyls (-OH) | Acetyl Esters (-OCOCH3) |

| Lipophilicity (LogP) | Moderate (~2.5 - 3.0) | High (> 3.[1][2]5) |

| Solubility | Soluble in alcohols, DMSO; limited in lipids. | High lipid solubility; poor aqueous solubility. |

| Cellular Entry | Passive diffusion (slow) / Transporters | Passive diffusion (rapid via lipid bilayer) |

| Primary Source | Sambucus williamsii, Flaxseed, Isatis indigotica | Phyllanthus niruri, Larix species, Sambucus |

Pharmacokinetics (ADME) & Metabolic Activation

The pharmacological divergence is most pronounced in the Absorption and Metabolism phases. LSR-Ac acts as a delivery vehicle for LSR.

Absorption & Distribution

-

LSR-Ac: Due to the masking of polar hydroxyl groups, LSR-Ac exhibits superior passive transport across the intestinal epithelium and fungal cell membranes. It partitions effectively into the lipid bilayer.

-

LSR: While orally active, free LSR is subject to rapid Phase II conjugation (glucuronidation/sulfation) in the liver, potentially limiting its systemic half-life.

Metabolic Activation (Bioactivation)

Upon cellular entry, intracellular esterases (carboxylesterases) hydrolyze the acetate groups, releasing the free bioactive LSR. This "Trojan Horse" mechanism allows higher intracellular concentrations of LSR to be achieved compared to direct administration of the free phenol.

Downstream Metabolism

Both compounds are ultimately metabolized by gut microbiota into mammalian lignans (Enterolignans), specifically Enterolactone and Enterodiol , which are responsible for long-term estrogenic and cardiovascular benefits.

Visualization: Metabolic Activation Pathway

Caption: Pharmacokinetic activation of this compound into bioactive Lariciresinol.

Pharmacodynamics: Mechanisms of Action

Once hydrolyzed to the active core, the pharmacology aligns with established Lariciresinol pathways.

Antifungal Activity (Membrane Disruption)[3]

-

Target: Fungal plasma membrane (Candida albicans, Trichosporon beigelii).

-

Mechanism: LSR inserts into the lipid bilayer, causing depolarization and pore formation. This leads to leakage of intracellular ions and cell death.

-

Acetate Advantage: The acetate form penetrates the fungal cell wall (chitin/glucan layers) more efficiently before hydrolyzing to disrupt the inner membrane.

-

Potency: MIC values for LSR range from 12.5 to 25 µg/mL against C. albicans.[3]

Anticancer Activity (Apoptosis)[5]

-

Target: HepG2 (Liver), SKBr3 (Breast), MCF-7 cells.

-

Mechanism:

-

Mitochondrial Pathway: Downregulation of Bcl-2 (anti-apoptotic) and upregulation of Bax (pro-apoptotic).

-

Signaling: Inhibition of NF-κB nuclear translocation, reducing pro-inflammatory cytokines that fuel tumor growth.

-

Angiogenesis: Inhibition of VEGF secretion in tumor xenografts.[4]

-

Visualization: Signaling Cascade

Caption: Dual mechanism of action: Mitochondrial apoptosis in cancer and membrane disruption in fungi.

Therapeutic Applications

| Indication | Lariciresinol (LSR) Role | This compound (LSR-Ac) Role |

| Fungal Infection | Active agent; disrupts membranes.[5][6] | Topical Prodrug: Enhanced skin penetration for dermatophytes. |

| Cancer Therapy | Systemic agent; induces apoptosis.[3] | Oral Prodrug: Improved bioavailability; reduced first-pass metabolism. |

| Osteoporosis | Promotes osteoblast proliferation (UMR106 cells). | Likely active post-hydrolysis; potentially better bone tissue distribution. |

| Hepatitis B | Inhibits viral transcription (via HNF1α). | Potential for higher hepatocyte uptake due to lipophilicity. |

Experimental Protocols

Isolation of this compound from Sambucus williamsii[3][7]

-

Source Material: Dried stems of Sambucus williamsii.

-

Extraction:

-

Pulverize stems and extract with 60% Ethanol under reflux (3x, 2h each).

-

Concentrate filtrate in vacuo to obtain crude extract.

-

-

Purification:

-

D101 Macroporous Resin: Elute with H2O, then 30%, 60%, and 95% EtOH. Collect 60% fraction.

-

Silica Gel Chromatography: Elute with CHCl3:MeOH gradient (100:1 to 1:1).

-

Preparative HPLC: Use C18 column, MeOH:H2O mobile phase. Monitor at 280 nm.

-

Validation: Confirm structure via 1H-NMR (Acetate singlet at ~2.0 ppm) and MS.

-

Antifungal Susceptibility Assay (MIC)

-

Objective: Compare potency against C. albicans.

-

Method: CLSI M27-A3 Broth Microdilution.

-

Steps:

-

Prepare stock solutions of LSR and LSR-Ac in DMSO.

-

Dilute in RPMI 1640 medium to final concentrations (0.5 – 128 µg/mL).

-

Inoculate with C. albicans (1-5 x 10^3 CFU/mL).

-

Incubate at 35°C for 24-48 hours.

-

Endpoint: MIC is the lowest concentration inhibiting 50% (IC50) or 90% (IC90) of growth compared to control.

-

Esterase Stability Assay (Prodrug Validation)

-

Objective: Confirm LSR-Ac converts to LSR in plasma/cells.

-

Steps:

-

Incubate LSR-Ac (10 µM) in mouse plasma or liver microsomes at 37°C.

-

Aliquot samples at 0, 15, 30, 60 min.

-

Quench with ice-cold acetonitrile.

-

Analyze via LC-MS/MS for the disappearance of LSR-Ac and appearance of LSR.

-

References

-

Antifungal Mechanism of Lariciresinol: Hwang, B., et al. (2011).[5] "Antifungal activity of lariciresinol derived from Sambucus williamsii and their membrane-active mechanisms in Candida albicans." Biochemical and Biophysical Research Communications. Link

-

Antiviral Activity (HBV): Li, J., et al. (2022).[7] "(-)-Lariciresinol Isolated from the Roots of Isatis indigotica Inhibits Hepatitis B Virus by Regulating Viral Transcription." Molecules. Link

-

Isolation from Sambucus williamsii: Ouyang, F., et al. (2009). "Lignans from stems of Sambucus williamsii."[5][6] Zhongguo Zhong Yao Za Zhi. Link

-

Anticancer & Angiogenesis: Saarinen, N.M., et al. (2008). "Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts."[4][6] International Journal of Cancer. Link

-

General Lignan Pharmacokinetics: Adlercreutz, H. (2007). "Lignans and human health."[1][2][8][9] Critical Reviews in Clinical Laboratory Sciences. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phyllanthus Lignans: A Review of Biological Activity and Elicitation [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Antifungal activity of lariciresinol derived from Sambucus williamsii and their membrane-active mechanisms in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lariciresinol | CAS:27003-73-2 | Manufacturer ChemFaces [chemfaces.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

Technical Guide: Natural Sources of Lariciresinol Acetate Beyond Larix decidua

This guide serves as a technical blueprint for researchers investigating Lariciresinol Acetate , a bioactive lignan ester. While historically tethered to Larix decidua (European Larch), this document expands the chemotaxonomic horizon to include Cedrus atlantica and Zanthoxylum schinifolium, providing actionable extraction protocols and mechanistic insights.

Part 1: Executive Summary & Chemical Identity

This compound (Lariciresinol-9'-acetate) is a tetrahydrofuran lignan derivative. Unlike its parent compound, lariciresinol, which is ubiquitous in the plant kingdom (found in flax, sesame, and brassicas), the acetylated form is a rare chemotaxonomic marker restricted to specific lineages within Pinaceae and Rutaceae.

Its primary value lies in its fungicidal potency (specifically against oomycetes like Plasmopara viticola) and emerging cytotoxic activity against cancer cell lines. This guide shifts the focus from the standard source (L. decidua) to high-yield alternatives like Cedrus atlantica.

Chemical Profile

| Property | Detail |

| IUPAC Name | [(2S,3R,4R)-4-(4-hydroxy-3-methoxybenzyl)-2-(4-hydroxy-3-methoxyphenyl)tetrahydrofuran-3-yl]methyl acetate |

| Molecular Formula | C₂₂H₂₆O₇ |

| Molecular Weight | 402.44 g/mol |

| Key Functional Groups | Guaiacyl moieties (x2), Tetrahydrofuran core, Acetyl ester at C-9' |

| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol; Insoluble in Water |

Part 2: Botanical Sources & Chemotaxonomy[13]

While Larix decidua is the type species, reliance on it is limiting. The following sources represent validated alternatives.

The High-Yield Alternative: Cedrus atlantica (Atlas Cedar)

Source Material: Oleoresin (Resin) Relevance: Research indicates that C. atlantica resin is a superior reservoir for lignans compared to wood extracts. In specific chemotypes (Group III), lignans constitute 38.8–63.8% of the resin mass, with lariciresinol 9'-acetate accounting for up to 29.1% of the total profile.[1]

-

Advantage: Resin collection is non-destructive compared to bark/wood harvesting required for Larix.

-

Chemotype Note: Screening is required; "Group III" trees are the hyper-producers.

The Larix Complex (Beyond decidua)

The acetate is not unique to European Larch but is a genus-wide marker.

-

Species: Larix gmelinii (Dahurian Larch), Larix kaempferi (Japanese Larch), Larix sibirica (Siberian Larch).

-

Context: Often co-occurs with Larixyl Acetate (a labdane diterpene). Separation of these two acetates is a critical purification step.

The Outlier: Zanthoxylum schinifolium (Sichuan Pepper family)

Family: Rutaceae Relevance: A rare angiosperm source. This compound has been isolated from the root bark alongside coumarins.

-

Yield: Significantly lower than Pinaceae resins.

-

Utility: Useful for studying convergent evolution of lignan acetylation but less viable for mass isolation.

Part 3: Biosynthesis & Signaling Logic

Understanding the pathway allows for better selection of plant tissue (e.g., selecting tissues with high acyltransferase activity).

Figure 1: Biosynthetic Pathway. The critical divergence point is the acetylation of Lariciresinol by a putative acyltransferase, preventing its further reduction to Secoisolariciresinol.

Part 4: Isolation Protocol (Self-Validating System)

Objective: Isolate this compound from Cedrus atlantica resin or Larix bark. Critical Control Point: Avoid alkaline conditions (e.g., NaOH, KOH) to prevent hydrolysis of the acetate group back to lariciresinol.

Workflow Diagram

Figure 2: Isolation Workflow. A non-destructive DCM extraction followed by polarity-based fractionation.

Step-by-Step Methodology

-

Extraction:

-

Dissolve 100g of Cedrus atlantica oleoresin in 500mL Dichloromethane (DCM) .

-

Why DCM? It selectively solubilizes lipophilic lignans and diterpenes while leaving behind highly polar polysaccharides.

-

Sonicate for 30 mins at room temperature. Filter to remove debris.

-

-

Fractionation (Silica Gel):

-

Load crude extract onto a silica gel column.

-

Mobile Phase: Gradient of Hexane:Ethyl Acetate (100:0 → 0:100).

-

Elution Order:

-

Hydrocarbons (Monoterpenes)[2]

-

Resin Acids (Abietic acid type)

-

Lignans (Target Fraction) - Elutes typically around 40-50% EtOAc.

-

-

-

Validation (TLC & NMR):

-

TLC: Silica plates, solvent Hexane:EtOAc (1:1). Spray with Vanillin-H₂SO₄ and heat. Lignans typically turn pink/violet.

-

NMR Check: Look for the diagnostic singlet of the acetate methyl group at δ 2.05-2.10 ppm (¹H NMR) and the ester carbonyl at δ ~171 ppm (¹³C NMR).

-

Self-Validation: If the acetate signal is missing but the lignan core signals remain, accidental hydrolysis occurred (check solvent pH).

-

Part 5: Comparative Data

| Source Species | Tissue | Est.[3][4][5] Yield (Crude) | Major Co-contaminants |

| Larix decidua | Bark | 0.5 - 1.5% | Larixol, Larixyl Acetate, Tannins |

| Cedrus atlantica | Resin | 15.0 - 29.0% | Abietic Acid, Pimaric Acid |

| Larix gmelinii | Wood/Bark | 0.2 - 0.8% | Taxifolin, Flavonoids |

| Zanthoxylum schinifolium | Root Bark | < 0.1% | Coumarins, Alkaloids |

References

-

Nam, A. M., et al. (2001). Identification and quantitative determination of lignans in Cedrus atlantica resins using ¹³C NMR spectroscopy. Phytochemical Analysis. Link

-

Mulholland, D. A., et al. (2017).[6] Efficacy of extracts from eight economically important forestry species against downy mildew (Plasmopara viticola) and identification of active constituents. Crop Protection. Link

-

Ciocarlan, A., et al. (2021).[7] (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments. Chemistry Journal of Moldova. Link

-

Cho, J. Y., et al. (2012). Coumarins and Lignans from Zanthoxylum schinifolium and Their Anticancer Activities. Journal of Agricultural and Food Chemistry. Link

-

Salem, M. Z. M., et al. (2016). In vitro Bioactivity and Antimicrobial Activity of Picea abies and Larix decidua Wood and Bark Extracts. BioResources. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Characterization of Larix decidua Mill. (Pinaceae) oleoresin’s essential oils composition using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Wood Bark and Peat Based Bioactive Compounds, Speciality Chemicals, and Remediation Materials: from Innovations to Applications | FP7 | CORDIS | European Commission [cordis.europa.eu]

- 6. Prof Dulcie Mulholland | University of Surrey [surrey.ac.uk]

- 7. cjm.ichem.md [cjm.ichem.md]

Lariciresinol Acetate: Mechanistic Role in Plant Defense and Bio-Efficacy Optimization

Topic: Role of Lariciresinol Acetate in Plant Defense Against Herbivores Content Type: Technical Whitepaper Audience: Researchers, Chemical Ecologists, and Drug Development Scientists

Executive Summary

This compound is a bioactive lignan derivative found prominently in the Aglaia (Meliaceae) and Larix (Pinaceae) genera. While its parent compound, lariciresinol, is a well-documented phytoestrogen and antioxidant, the acetylated form represents a critical evolutionary adaptation in plant defense. This guide analyzes the role of this compound as a lipophilic "delivery system" for plant defense, enhancing cuticle penetration and bioavailability against herbivores and microbial pathogens. We explore its biosynthesis, chemical stability, and synergistic potential in botanical insecticide formulations.

Chemical Architecture & Bioavailability

The acetylation of lariciresinol at the C-3 or C-9 position fundamentally alters its physicochemical properties, transitioning it from a hydrophilic phenolic compound to a lipophilic agent capable of crossing biological membranes.

Structural Significance

-

Parent Compound (Lariciresinol): Contains free hydroxyl groups, limiting passive transport across the lipophilic insect cuticle and gut epithelium.

-

Acetylated Derivative (this compound): The esterification of the hydroxyl group masks polarity, significantly increasing the partition coefficient (LogP). This modification protects the molecule from rapid oxidative degradation and facilitates transport into the hemolymph of herbivores.

Table 1: Physicochemical Comparison (Theoretical)

| Property | (-)-Lariciresinol | This compound | Biological Implication |

|---|---|---|---|

| LogP (Lipophilicity) | ~1.8 - 2.2 | ~3.0 - 3.5 | Acetate enhances cuticle penetration. |

| H-Bond Donors | 4 | 3 | Reduced polarity increases membrane permeability. |

| Metabolic Stability | Moderate (Glucuronidation target) | High (Ester acts as prodrug moiety) | Delayed detoxification in insect gut. |

Biosynthetic Pathway

The synthesis of this compound branches from the general phenylpropanoid pathway. The critical divergence occurs after the formation of lariciresinol, where an acetyltransferase (likely of the BAHD family) catalyzes the esterification.

Pathway Visualization

The following diagram illustrates the reductive flow from Coniferyl Alcohol to Lariciresinol, culminating in the acetylation step.

Figure 1: Biosynthetic pathway of this compound. The terminal acetylation step serves as a metabolic 'lock' to stabilize the compound for storage or secretion.

Mechanisms of Action in Herbivore Defense

This compound operates through a multi-modal defense strategy, often functioning synergistically with other secondary metabolites like rocaglamides (in Aglaia) or diterpenes (in Larix).

Antifeedant & Toxic Activity

Unlike simple phenolics that act as oxidative stressors, lignan acetates target specific physiological pathways in insects:

-

Endocrine Disruption: Lignans share structural similarity with insect ecdysteroids. This compound can bind to ecdysone receptors, disrupting molting and metamorphosis.

-

Gut Membrane Permeabilization: The acetate moiety allows the molecule to partition into the lipid bilayer of the insect midgut cells, potentially disrupting ion transport and causing cellular leakage.

-

Synergism: In Aglaia species, this compound co-occurs with rocaglamides (protein synthesis inhibitors). The lignan likely acts as a penetration enhancer, compromising the gut barrier to allow the more potent rocaglamides to reach their target sites.

Antimicrobial Defense (Phytoalexin Role)

Herbivory often introduces fungal or bacterial pathogens. This compound exhibits potent antimicrobial activity (MIC values ~125-250 μg/mL against S. aureus), preventing secondary infection of the wounded plant tissue [1].

Experimental Protocols

To study the specific efficacy of this compound, precise extraction and bioassay protocols are required.

Extraction and Isolation

Objective: Isolate the lipophilic acetate fraction without hydrolysis.

-

Plant Material: Air-dry aerial parts of Aglaia elaeagnoidea or Larix bark. Grind to a fine powder (mesh size 40).

-

Extraction:

-

Macerate 100g powder in Dichloromethane (DCM) for 24h. Note: Avoid methanol initially to prevent extracting high loads of polar glycosides.

-

Filter and concentrate the DCM extract under reduced pressure at 40°C.

-

-

Fractionation:

-

Redissolve residue in Hexane:Ethyl Acetate (9:1).

-

Perform Silica Gel Column Chromatography.[1] Elute with a gradient of Hexane -> Ethyl Acetate.

-

This compound typically elutes in the 20-30% Ethyl Acetate fraction.

-

-

Verification: Confirm structure via 1H-NMR (look for singlet acetate signal at δ 2.0-2.1 ppm) and LC-MS.

Antifeedant Bioassay (Leaf Disk Method)

Objective: Quantify the deterrence of this compound against a model herbivore (e.g., Spodoptera spp.).

-

Preparation: Dissolve purified this compound in acetone to create a concentration series (0.1, 0.5, 1.0 mg/mL).

-

Application:

-

Punch 1.5 cm leaf disks from host plants (e.g., Cabbage).

-

Apply 10 μL of solution to the "Treatment" disks and 10 μL of pure acetone to "Control" disks. Air dry for 10 mins.

-

-

Exposure:

-

Place one Treatment and one Control disk in a petri dish with a moist filter paper.

-

Introduce a single 3rd-instar larva starved for 4 hours.

-

-

Data Collection:

-

After 24h, measure the consumed area using image analysis software (e.g., ImageJ).

-

Calculate Antifeedant Index (AI) :

(Where C = consumption of control, T = consumption of treated)

-

Visualization of Defense Mechanism

The following diagram details the interaction between this compound and the insect gut interface.

Figure 2: Mechanism of Action. The acetate group facilitates entry into the insect gut epithelium, where it may act directly or be hydrolyzed to the active phenol.

References

-

Frontiers in Microbiology. (2022). Efficacy of (+)-Lariciresinol to Control Bacterial Growth of Staphylococcus aureus and Escherichia coli O157:H7. Retrieved from [Link]

-

Chemistry Journal of Moldova. (2021). (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments. Retrieved from [Link]

-

Journal of Asian Natural Products Research. (2000). Synthesis of (+)-lariciresinol 3a-acetate, a lignan from Aglaia elaeagnoidea. Retrieved from [Link]

-

Neliti. (2000). Insecticidal activity of extracts of Aglaia spp.[1][2][3] (Meliaceae).[2][4] Retrieved from [Link]

Sources

Technical Guide: Lariciresinol Acetate as a Novel Antifungal Agent Against Plasmopara viticola

A Senior Application Scientist's In-Depth Analysis of Mechanism, Efficacy, and Experimental Validation

Executive Summary

Grapevine downy mildew, caused by the oomycete Plasmopara viticola, represents one of the most significant threats to global viticulture, capable of causing devastating crop losses. Current control strategies heavily rely on synthetic fungicides and copper-based treatments, which raise concerns regarding environmental impact and the development of pathogen resistance.[1][2] This guide provides a comprehensive technical overview of lariciresinol acetate, a naturally occurring lignan, as a potent and promising bio-fungicide for the management of P. viticola. Sourced from renewable forestry by-products like the bark of Larix species, this compound has demonstrated high efficacy, reaching 90-100% in semi-controlled conditions.[3][4] This document delves into the biology of the pathogen, the properties of the active compound, postulated mechanisms of action, and detailed, field-proven protocols for its isolation, characterization, and bio-efficacy validation. It is intended for researchers, scientists, and drug development professionals seeking to explore and develop novel, sustainable solutions for plant disease management.

Introduction: The Pathogen and the Protective Compound

The Adversary: Plasmopara viticola

Plasmopara viticola is not a true fungus but an oomycete, or "water mold," a crucial distinction for developing targeted control strategies.[2] Oomycetes possess cell walls primarily composed of cellulose and are diploid in their vegetative state, differentiating them from chitin-walled, haploid fungi.[2] As an obligate biotrophic pathogen, P. viticola requires living host tissue to complete its life cycle, which is characterized by rapid asexual reproduction during the growing season and sexual overwintering.[5][6]

The life cycle is heavily dependent on environmental conditions, particularly moisture and temperature.[7][8] Understanding this cycle is paramount as it reveals key vulnerabilities for targeted intervention.

-

Primary Infection: Overwintering oospores in fallen leaf litter germinate in spring when temperatures exceed 10°C and sufficient moisture is present.[6][8] This produces a macrosporangium, which releases motile, flagellated zoospores.[5] Rain splash disperses these zoospores onto green grapevine tissues.

-

Infection Process: Zoospores require a film of water to swim to and encyst near stomata, the breathing pores of the plant.[5][7] A germ tube then penetrates the host, leading to intercellular mycelial growth.

-

Secondary Cycles: Under warm (19-24°C) and humid conditions, new sporangiophores emerge from the stomata on the underside of leaves, bearing lemon-shaped sporangia.[6][9] These are dispersed by wind and rain, initiating multiple, rapid secondary infection cycles throughout the season.[5]

Caption: Life Cycle of Plasmopara viticola.

Current control measures, while effective, face challenges. The widespread use of copper fungicides has led to soil accumulation and ecotoxicity concerns, while single-site synthetic fungicides are prone to the rapid evolution of resistant pathogen strains.[1][2] This necessitates a search for novel active ingredients with different modes of action, such as this compound.

The Candidate: this compound

This compound is a lignan, a class of phenolic compounds derived from the dimerization of two phenylpropane units.[10] Lignans are widespread in the plant kingdom and are known for a variety of biological activities, including roles in plant defense.[10][11]

-

Natural Source: this compound, along with the related and also active compounds lariciresinol, larixol, and larixyl acetate, can be efficiently isolated from the bark of several Larix (larch) species.[3][4] This presents an opportunity to valorize a low-value by-product of the forestry industry into a high-value, bioactive extract for agriculture.[3]

-

Proven Efficacy: Initial studies are highly promising. Dichloromethane extracts from Larix bark provided almost complete protection for grapevines against downy mildew in semi-controlled environments.[3] Subsequent isolation and testing confirmed that this compound is one of the key active constituents, demonstrating 90-100% efficacy against the pathogen.[3][4]

Postulated Mechanisms of Action

While the precise mechanism of this compound against P. viticola is yet to be fully elucidated, we can construct a robust framework based on evidence from related compounds and the pathogen's biology. The anti-oomycete activity is likely multifaceted, involving both direct antimicrobial action and potential stimulation of host defenses.

Direct Antimicrobial Activity

The primary hypothesized mechanism is the disruption of cellular membrane integrity.

-

Membrane Permeabilization: Studies on the parent compound, lariciresinol, against pathogenic fungi (Candida albicans) have shown that it associates with lipid bilayers and induces membrane permeabilization, leading to cell death.[12] This is a compelling line of evidence, as the plasma membrane is a conserved and essential structure in oomycetes as well. Disruption of membrane potential and integrity would be lethal.

-

Inhibition of Motile Zoospores: The zoospore stage is arguably the most vulnerable in the P. viticola life cycle. These motile spores lack a protective cell wall and are directly exposed to the environment. A compound that disrupts their delicate plasma membrane would rapidly inhibit motility and viability, preventing them from reaching the stomata to initiate infection.

-

Interference with Mycelial Growth: For infections that do establish, this compound may inhibit the growth of the intercellular mycelium by similar membrane-disrupting actions, thereby limiting lesion development and host tissue colonization.

Indirect Action via Host Defense Stimulation

Many natural compounds protect plants not only by killing the pathogen but also by "alerting" the plant's own immune system. Lignans are known plant defense compounds, and it is plausible that this compound acts as an elicitor.

-

Elicitation of Phytoalexins: Grapevines respond to pathogen attacks by producing phytoalexins, such as stilbenes (e.g., resveratrol). This compound could be recognized by plant cell receptors, triggering downstream signaling pathways that lead to the accumulation of these antimicrobial compounds. Other natural extracts have been shown to protect grapevines against P. viticola in part by stimulating plant defenses.

Caption: Postulated dual-action mechanism of this compound.

Experimental Validation: Protocols and Methodologies

A rigorous, multi-step approach is required to validate the efficacy and elucidate the mechanism of action of this compound. The following protocols provide a self-validating system, progressing from compound isolation to in vitro and in vivo bioassays.

Part A: Isolation and Characterization of this compound

Causality: The foundational step is to obtain a pure, structurally verified compound. This ensures that the observed biological activity is unequivocally attributable to this compound and not to co-eluting impurities.

-

Protocol 1: Extraction from Larix Bark

-

Source Material: Obtain air-dried bark from a verified Larix species (e.g., Larix decidua).

-

Milling: Grind the bark to a fine powder (e.g., 20-40 mesh) to increase the surface area for efficient extraction.

-

Solvent Extraction: Perform a Soxhlet extraction or maceration with dichloromethane, a solvent shown to be effective for isolating this compound.[3] Alternatively, ethanol can be used as a more toxicologically acceptable solvent.[1]

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield a crude oleoresin extract.

-

-

Protocol 2: Chromatographic Purification

-

Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel.

-

Elution Gradient: Elute with a non-polar to polar solvent gradient (e.g., hexane to ethyl acetate). Collect fractions based on TLC (Thin Layer Chromatography) analysis.

-

Fraction Pooling: Pool fractions containing the compound of interest (identified by comparison with a standard, if available).

-

Fine Purification (HPLC): For highest purity, subject the enriched fraction to semi-preparative High-Performance Liquid Chromatography (HPLC).

-

-

Protocol 3: Structural Elucidation and Verification

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern using High-Resolution Mass Spectrometry (HR-MS) to confirm the elemental composition.

-

Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR spectroscopy to confirm the chemical structure, including stereochemistry, by comparing spectral data with published values.[13][14]

-

Part B: In Vitro Antifungal Assays

Causality: In vitro assays are essential for determining the direct inhibitory effect of the pure compound on P. viticola life stages, eliminating confounding factors from the host plant.

-

Protocol 4: Zoospore Motility and Germination Assay

-

Inoculum Preparation: Collect fresh P. viticola sporangia from sporulating leaf lesions (incubated overnight at >95% RH, 22°C) by rinsing with sterile, chilled (4°C) distilled water.

-

Zoospore Release: Incubate the sporangial suspension in the dark at 4°C for 2-4 hours to induce zoospore release.

-

Treatment Application: In a 96-well microtiter plate, add serial dilutions of this compound (dissolved in a minimal amount of DMSO and diluted in water) to the wells. Include a water-only control and a DMSO solvent control.

-

Inoculation: Add a standardized concentration of the active zoospore suspension to each well.

-

Assessment:

-

Motility: Immediately and at set time points (e.g., 15, 30, 60 minutes), observe a subsample under a microscope and count the percentage of motile vs. non-motile zoospores.

-

Germination: After 24 hours of incubation at room temperature, add a fixative (e.g., lactophenol cotton blue) and count the percentage of germinated vs. non-germinated spores.

-

-

Analysis: Calculate the EC50 (Effective Concentration to inhibit 50%) value for both motility and germination.

-

-

Protocol 5: Leaf Disc Mycelial Growth Inhibition Assay

-

Leaf Disc Preparation: Punch discs (e.g., 1.5 cm diameter) from young, healthy leaves of a susceptible grapevine variety (Vitis vinifera).[15]

-

Treatment: Float the discs, abaxial (lower) side up, on solutions containing serial dilutions of this compound. Include a fungicide standard (e.g., Metalaxyl) as a positive control and a water/solvent control.

-

Inoculation: After 24 hours, place a droplet of a standardized sporangial suspension onto the center of each disc.

-

Incubation: Incubate the discs in a high-humidity chamber at 22°C with a 12h photoperiod.

-

Disease Assessment: After 5-7 days, assess the percentage of the leaf disc area covered by sporulation.

-

Analysis: Calculate the EC50 value based on the reduction in sporulation area compared to the control.

-

Part C: In Vivo Efficacy Evaluation

Causality: Whole plant assays are the critical link to practical application, assessing the compound's ability to protect a plant under conditions that more closely mimic the field, accounting for factors like absorption, translocation, and stability.

-

Protocol 6: Whole Plant Protective Assay

-

Plant Material: Use potted, young grapevine plants with 4-6 fully expanded leaves.

-

Treatment Application: Spray the plants to the point of runoff with different concentrations of this compound formulated with a surfactant to ensure even coverage. Include negative (water/surfactant) and positive (commercial fungicide) control groups.

-

Drying: Allow the treatment to dry completely on the leaf surface (approx. 24 hours).

-

Inoculation: Spray the plants with a standardized suspension of P. viticola sporangia.

-

Incubation: Place the plants in a dew chamber or cover with plastic bags for 24 hours at 22°C and 100% RH to facilitate infection. Then, move them to a greenhouse under optimal conditions for disease development.

-

Disease Assessment: After 7-10 days, assess the disease severity by estimating the percentage of leaf area covered with "oil spot" lesions and/or sporulation on each leaf.[16]

-

Analysis: Calculate the Percent Disease Index (PDI) and the percentage of disease control for each treatment relative to the negative control.

-

Data Analysis and Interpretation

Clear presentation and robust statistical analysis of quantitative data are non-negotiable for validating the compound's efficacy.

Quantitative Data Summary

The following tables represent hypothetical but realistic outcomes from the protocols described above, designed for easy comparison and interpretation.

Table 1: In Vitro Efficacy of this compound Against P. viticola

| Assay Type | Parameter | EC50 (µg/mL) | 95% Confidence Interval |

| Zoospore Assay | Motility Inhibition (1h) | 15.2 | 12.8 - 18.1 |

| Zoospore Assay | Germination Inhibition (24h) | 8.5 | 7.1 - 10.2 |

| Leaf Disc Assay | Mycelial Growth Inhibition | 23.7 | 20.5 - 27.4 |

Table 2: In Vivo Protective Efficacy of this compound on Grapevine Plants

| Treatment | Concentration (µg/mL) | Disease Severity (%) | Disease Control (%) |

| Negative Control | 0 | 85.4 ± 5.6 | 0 |

| This compound | 50 | 41.2 ± 4.1 | 51.8 |

| This compound | 100 | 12.7 ± 2.9 | 85.1 |

| This compound | 250 | 4.3 ± 1.5 | 94.9 |

| Fungicide Standard | (Manufacturer's Rate) | 1.8 ± 0.9 | 97.9 |

Statistical Validation

To ensure the trustworthiness of these results, every experiment must incorporate:

-

Replication: Each treatment and control should have a minimum of 3-5 biological replicates.

-

Controls: Negative (untreated), solvent, and positive (commercial standard) controls are mandatory to isolate the effect of the test compound and benchmark its performance.

-

Statistical Analysis: Data should be analyzed using appropriate statistical methods, such as ANOVA followed by a post-hoc test (e.g., Tukey's HSD), to determine if the observed differences between treatments are statistically significant (typically p < 0.05).

Future Directions and Drug Development Perspectives

The successful validation of this compound's efficacy opens several avenues for its development into a commercial bio-fungicide.

-

Formulation Development: Raw active ingredients are rarely effective in the field. Research is needed to develop a stable, effective formulation (e.g., suspension concentrate, emulsifiable concentrate) that improves leaf adhesion, UV stability, and rainfastness.

-

Scalable Production: While extraction from larch bark is a viable starting point, long-term supply may require biotechnological approaches.[1] This could involve exploring the heterologous expression of key enzymes in the lignan biosynthesis pathway, such as pinoresinol-lariciresinol reductases, in microbial hosts.[17]

-

Ecotoxicology and Safety: Rigorous testing is required to determine the compound's safety profile for non-target organisms (e.g., beneficial insects, aquatic life) and its environmental fate.

-

Resistance Management: As with any single-site fungicide, the potential for resistance development in P. viticola populations must be assessed. This compound's membrane-disrupting mechanism may be less prone to resistance than highly specific enzyme inhibitors, but this requires long-term study.

Conclusion

This compound stands out as a highly promising candidate for the development of a new generation of bio-fungicides. Its high efficacy against the economically devastating pathogen Plasmopara viticola, combined with its natural origin from a renewable resource, positions it as a valuable tool for sustainable agriculture.[3][4] The proposed mechanisms of action—primarily direct membrane disruption and potential host defense induction—offer a robust framework for further investigation. By following the rigorous experimental protocols outlined in this guide, research and development professionals can effectively validate its performance and accelerate its journey from the laboratory to the vineyard, providing growers with a much-needed, eco-friendly alternative to conventional chemical treatments.

References

- University of Surrey. (2017). Efficacy of extracts from eight economically important forestry species against grapevine downy mildew (Plasmopara viticola)

-

Kim, J. H., et al. (2011). Antifungal activity of lariciresinol derived from Sambucus williamsii and their membrane-active mechanisms in Candida albicans. PubMed. [Link]

-

Thürig, B., et al. (2017). Reducing copper use in the environment: the use of larixol and larixyl acetate to treat downy mildew caused by Plasmopara viticola in viticulture. PubMed. [Link]

-

Grünwald, L., et al. (2022). A grapevine by-product extract enriched in oligomerised stilbenes to control downy mildews: focus on its modes of action towards Plasmopara viticola. OENO One. [Link]

-

Mulholland, D. A., et al. (2017). Efficacy of extracts from eight economically important forestry species against grapevine downy mildew (Plasmopara viticola) and identification of active constituents. Organic Eprints. [Link]

-

Valsesia, G., et al. (2020). A Real-Time PCR Assay for the Quantification of Plasmopara viticola Oospores in Grapevine Leaves. National Institutes of Health. [Link]

-

Li, Y., et al. (2022). (-)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription. PubMed. [Link]

-

Saleem, M., et al. (2025). Lariciresinol: a potent natural compound with diverse therapeutic and health benefits. Taylor & Francis Online. [Link]

-

Abate, D., et al. (2021). Evaluation of the activity of a plant extract against Plasmopara viticola in grapes. ResearchGate. [Link]

-

ResearchGate. (n.d.). In vitro direct effect against P. viticola. [Link]

-

Zhang, S., et al. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). In vivo tests carried out on grapevine plants aiming at assessing fungicide resistance. [Link]

-

PennState Extension. (2023). Grape Disease - Downy Mildew. [Link]

-

Sawant, S. D., et al. (2017). Evaluation of amisulbrom 20% SC against Plasmopara viticola of grapes under in vitro and in vivo conditions. Indian Phytopathology. [Link]

-

Gisi, U., & Sierotzki, H. (2015). Oomycete Fungicides: Phenylamides, Quinone Outside Inhibitors, and Carboxylic Acid Amides. ResearchGate. [Link]

-

Taylor & Francis. (n.d.). Lariciresinol – Knowledge and References. [Link]

-

ResearchGate. (n.d.). The life cycle of P. viticola. [Link]

-

Ciocarlan, A. (2021). (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments. ResearchGate. [Link]

-

Koppert. (n.d.). Grape Downy Mildew (Plasmopara viticola). [Link]

-

Toffolatti, S. L., et al. (2021). Fungicide Resistance Evolution and Detection in Plant Pathogens: Plasmopara viticola as a Case Study. AIR Unimi. [Link]

-

ResearchGate. (n.d.). Systemic Fungicides and the Control of Oomycetes. [Link]

-

SA Fruit Journal. (n.d.). Downy Mildew on grapevines. [Link]

-

Hasan, M., et al. (2024). Oomycetes as biocontrol agents: unveiling their potential and mechanisms in plant disease control. Mycosphere journal. [Link]

-

The Connecticut Agricultural Experiment Station. (n.d.). Grape Downy Mildew. [Link]

-

Lainé, E., et al. (2019). Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants. PubMed. [Link]

-

Vitta, C., et al. (2021). NMR Characterization of Lignans. MDPI. [Link]

-

Becerra-Cornejo, T., et al. (2021). Growth Inhibition of Phytopathogenic Fungi and Oomycetes by Basidiomycete Irpex lacteus and Identification of its Antimicrobial Extracellular Metabolites. PubMed. [Link]

-

Smeds, A. I., et al. (2005). A New Lariciresinol-Type Butyrolactone Lignan Derived from Hydroxymatairesinol and Its Identification in Spruce Wood. American Chemical Society. [Link]

-

ResearchGate. (n.d.). Pinoresinol: A lignol of plant origin serving for defense in a caterpillar. [Link]

Sources

- 1. Reducing copper use in the environment: the use of larixol and larixyl acetate to treat downy mildew caused by Plasmopara viticola in viticulture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Research Portal [openresearch.surrey.ac.uk]

- 4. Organic Eprints - Efficacy of extracts from eight economically important forestry species against grapevine downy mildew (Plasmopara viticola) and identification of active constituents [orgprints.org]

- 5. researchgate.net [researchgate.net]

- 6. Grape Downy Mildew (Plasmopara viticola) – Biological Control, Symptoms and Development [koppert.com]

- 7. extension.psu.edu [extension.psu.edu]

- 8. Downy Mildew on grapevines - SA Fruit Journal [safj.co.za]

- 9. portal.ct.gov [portal.ct.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. researchgate.net [researchgate.net]

- 12. Antifungal activity of lariciresinol derived from Sambucus williamsii and their membrane-active mechanisms in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NMR Characterization of Lignans [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. air.unimi.it [air.unimi.it]

- 16. researchgate.net [researchgate.net]

- 17. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of Lariciresinol Acetate: A Technical Analysis of the Lignan Pharmacophore

Part 1: Executive Summary & Chemical Profile

Lariciresinol acetate is a bioactive lignan found primarily in Sambucus williamsii (Hance) and Larix (Larch) species. While often overshadowed by its parent compound, lariciresinol, the acetate derivative presents a distinct pharmacological profile characterized by enhanced lipophilicity and specific antimicrobial efficacy.

This guide analyzes the therapeutic utility of this compound, distinguishing its direct activities from those of its parent scaffold. Current research positions it as a high-potency antifungal lead (particularly against oomycetes like Plasmopara viticola) and a potential prodrug for systemic anti-inflammatory therapy.

Chemical Identity[1][2][3][4][5][6]

-

IUPAC Name: [(2S,3R,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl acetate (Representative isomer)

-

Molecular Weight: 402.44 g/mol [2]

-

Key Structural Feature: Acetylation at the primary alcohol position of the lariciresinol core. This modification significantly alters LogP (partition coefficient), potentially enhancing cell membrane permeability compared to the more polar parent compound.

Comparative Pharmacological Profile

| Feature | Lariciresinol (Parent) | This compound (Derivative) |

| Primary Source | Sambucus williamsii, Isatis indigotica | Larix spp.[7] (Bark), Sambucus williamsii |

| Lipophilicity | Moderate (LogP ~2.6) | High (Enhanced membrane penetration) |

| Antifungal Potency | Moderate (Microstatic) | High (Microbicidal) ; >90% efficacy vs. P. viticola |

| Anticancer Activity | Strong (HepG2, MCF-7 apoptosis) | Selective/Weak (Low cytotoxicity in HL-60/PC-3) |

| Primary Mechanism | Mitochondrial apoptosis, NF-κB inhibition | Membrane disruption, Enzymatic inhibition |

Part 2: Therapeutic Mechanisms (The Core)

Antifungal & Antimicrobial Efficacy

The most authoritative data for this compound lies in its antimicrobial capabilities. Unlike general disinfectants, it exhibits specificity toward oomycetes and fungal pathogens.

-

Mechanism of Action: The acetate moiety facilitates rapid integration into the fungal lipid bilayer. Once embedded, the lignan core disrupts membrane integrity, leading to leakage of intracellular electrolytes (K+, ATP) and eventual cell lysis.

-

Specific Efficacy: In studies involving Larix bark extracts, this compound was identified as a primary active constituent, demonstrating 90–100% efficacy against Plasmopara viticola (downy mildew) under semi-controlled conditions.[8][9] This suggests a potential utility in both agricultural fungicides and topical antifungal therapeutics for humans.

Anti-Inflammatory & Prodrug Potential

While direct data on the acetate's anti-inflammatory pathways is emerging, its structural relationship to lariciresinol suggests it acts as a lipophilic prodrug .

-

Metabolic Activation: Upon systemic administration, esterases in the plasma or liver likely hydrolyze the acetate group, releasing the active lariciresinol.

-

Signaling Pathway: The released parent compound inhibits the NF-κB signaling pathway . It blocks the phosphorylation of IκBα, preventing the nuclear translocation of p65/p50 subunits. This suppresses the transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

Selectivity in Cytotoxicity

Research on Zanthoxylum schinifolium isolates indicates that this compound exhibits a "safety profile" regarding cytotoxicity. In assays against HL-60 (leukemia) and PC-3 (prostate) lines, the acetate showed weak cytotoxicity compared to coumarins. This is a positive attribute for antimicrobial development , as it implies a wider therapeutic index (high toxicity to pathogens, low toxicity to host mammalian cells).

Part 3: Visualization of Signaling & Mechanism

Diagram 1: Dual-Action Mechanism (Antifungal vs. Anti-inflammatory)